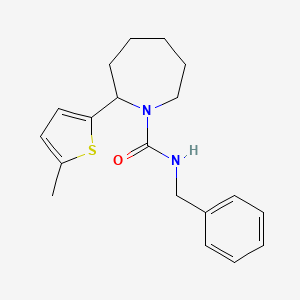![molecular formula C14H13FN2O3S B5191675 N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that is used as a covalent modifier of proteins and has the potential to be used as a tool for studying protein function and regulation.
Mecanismo De Acción
The mechanism of action of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide involves the covalent modification of proteins. This compound reacts with cysteine residues in proteins, forming a covalent bond and modifying the protein. This modification can alter the function and regulation of the protein. The covalent modification of proteins by this compound is irreversible, making it a useful tool for studying protein function and regulation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinases and phosphatases. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to covalently modify proteins. This modification is irreversible, making it a useful tool for studying protein function and regulation. This compound is also relatively easy to synthesize and can be obtained in good yield. One limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to some cells in vitro, and its toxicity in vivo is not well understood.
Direcciones Futuras
There are many potential future directions for the use of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide in scientific research. One area of interest is the development of new covalent modifiers that can target specific proteins or protein domains. Another area of interest is the development of new methods for the synthesis of this compound and related compounds. Additionally, the use of this compound in vivo is an area of active research, and further studies are needed to understand its potential toxicity and therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It is a covalent modifier of proteins that has the potential to be used as a tool for studying protein function and regulation. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield. This compound has been shown to have a variety of biochemical and physiological effects, and its potential future applications in scientific research are numerous.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide involves the reaction of 4-fluoroaniline with methylsulfonyl chloride to form N-(4-fluorophenyl)methanesulfonamide. This intermediate is then reacted with 2-aminobenzamide to form this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yield.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide has been used in a variety of scientific research applications. One of the main uses of this compound is as a covalent modifier of proteins. This compound reacts with cysteine residues in proteins, forming a covalent bond and modifying the protein. This modification can be used to study the function and regulation of proteins. This compound has been used to study the activity of enzymes, such as kinases and phosphatases, and to investigate protein-protein interactions.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPABQFJGQNGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[8,9-bis(4-methoxyphenyl)-3,5,10-trioxo-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5191593.png)
![[1-(4-ethoxyphenyl)ethyl]formamide](/img/structure/B5191596.png)

![4-[3-(2-bromo-4-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5191618.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-bis(2-methoxyethyl)-2-pyridinamine](/img/structure/B5191629.png)
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5191637.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
![2-[(2-fluorobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B5191649.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)
![2-acetyl-5-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5191658.png)
![6-[(7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl)thio]-9H-purine](/img/structure/B5191672.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B5191703.png)